molecular formula C13H20N4O2 B11730039 1-Cyclopentyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

1-Cyclopentyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

Cat. No.: B11730039
M. Wt: 264.32 g/mol
InChI Key: BJMHAVCFHOBIRB-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is a complex organic compound that features a cyclopentyl group, a morpholine ring, and a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine typically involves multiple steps:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopentyl chloride and an aluminum chloride catalyst.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the pyrazole ring.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the morpholine ring and the pyrazole core, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the amide or morpholine ring.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-Cyclopentyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular pathways and molecular targets.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopentyl-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one
  • 1-Cyclopentyl-4-morpholin-4-yl-1-phenylbut-2-yn-1-ol

Uniqueness

1-Cyclopentyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

1-Cyclopentyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H20N4O2
  • Molecular Weight : 264.32 g/mol
  • CAS Number : 2171318-03-7
  • Boiling Point : 509.2 ± 50.0 °C (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Research indicates that the compound may exhibit:

  • Enzyme Inhibition : It has shown potential as an inhibitor of specific kinases and phosphatases, which are crucial in signaling pathways related to cancer and inflammation .

Biological Activities

The compound has been studied for several biological activities, including:

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to:

  • Induce apoptosis in cancer cell lines.
  • Inhibit tumor growth in xenograft models.

In vitro studies indicated that the compound could reduce cell viability in various cancer types, including breast and lung cancer cells, by modulating pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may:

  • Decrease the production of pro-inflammatory cytokines.
  • Inhibit pathways involved in inflammation, such as NF-kB signaling.

These effects suggest potential applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFocusFindings
Study AAnticancer ActivityShowed significant reduction in tumor size in xenograft models; apoptosis induction confirmed via caspase activation assays.
Study BAnti-inflammatory EffectsReduced cytokine levels (IL-6, TNF-alpha) in LPS-stimulated macrophages; inhibition of NF-kB pathway noted.
Study CAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus; MIC values established for several strains.

Properties

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

(3-amino-1-cyclopentylpyrazol-4-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C13H20N4O2/c14-12-11(13(18)16-5-7-19-8-6-16)9-17(15-12)10-3-1-2-4-10/h9-10H,1-8H2,(H2,14,15)

InChI Key

BJMHAVCFHOBIRB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)N)C(=O)N3CCOCC3

Origin of Product

United States

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